![molecular formula C13H13N3O3 B6431466 N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 848207-43-2](/img/structure/B6431466.png)
N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide, commonly known as MOPC-31, is an organic compound that is used in multiple scientific research applications. MOPC-31 is an effective inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the metabolism of folate and the synthesis of nucleotides. MOPC-31 has been used in various laboratory experiments to study the effects of DHFR inhibition, as well as its biochemical and physiological effects.
科学的研究の応用
MOPC-31 is a useful tool for studying the effects of N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide inhibition in various laboratory experiments. MOPC-31 has been used to study the effects of N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide inhibition on cell growth, cell cycle progression, and apoptosis. MOPC-31 has also been used to study the effects of N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide inhibition on the expression of genes involved in folate metabolism. Additionally, MOPC-31 has been used to study the effects of N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide inhibition on the activity of enzymes involved in folate metabolism, such as thymidylate synthase and serine hydroxymethyltransferase.
作用機序
MOPC-31 is an effective inhibitor of N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide, a key enzyme in the metabolism of folate. MOPC-31 binds to N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide in the active site and prevents the binding of folate, thus inhibiting the enzyme. The inhibition of N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide results in a decrease in the production of tetrahydrofolate, which is an important cofactor for the synthesis of nucleotides.
Biochemical and Physiological Effects
The inhibition of N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide by MOPC-31 has been shown to have multiple biochemical and physiological effects. MOPC-31 has been shown to inhibit the growth of cells, arrest cell cycle progression, and induce apoptosis. Additionally, MOPC-31 has been shown to inhibit the expression of genes involved in folate metabolism and the activity of enzymes involved in folate metabolism, such as thymidylate synthase and serine hydroxymethyltransferase.
実験室実験の利点と制限
MOPC-31 is a useful tool for studying the effects of N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide inhibition in laboratory experiments. The main advantage of MOPC-31 is its high potency and selectivity for N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide. Additionally, MOPC-31 is soluble in a variety of solvents and is relatively stable under a wide range of conditions. However, MOPC-31 is not a natural substrate for N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide, so its inhibition of the enzyme is not as strong as that of natural substrates.
将来の方向性
The potential future directions for research on MOPC-31 include further studies on its biochemical and physiological effects, as well as its mechanism of action. Additionally, further research could be conducted on the effects of MOPC-31 on the activity of other enzymes involved in folate metabolism. Furthermore, research could be conducted on the effects of MOPC-31 on other cellular processes, such as signal transduction and gene expression. Finally, studies could be conducted to determine the effects of MOPC-31 on the development and progression of diseases, such as cancer.
合成法
MOPC-31 can be synthesized from a variety of starting materials. The most common method for synthesizing MOPC-31 is the reaction of 2-methoxyphenylmethyl bromide with 6-oxo-1,6-dihydropyridazine-3-carboxylic acid in the presence of sodium hydroxide and a suitable solvent. This reaction yields MOPC-31 in a yield of up to 90%. Other methods of synthesis have also been developed, such as the reaction of 2-methoxyphenylmethyl bromide with 6-hydroxy-1,6-dihydropyridazine-3-carboxylic acid and the reaction of 2-methoxyphenylmethyl bromide with 6-amino-1,6-dihydropyridazine-3-carboxylic acid.
特性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-6-oxo-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-19-11-5-3-2-4-9(11)8-14-13(18)10-6-7-12(17)16-15-10/h2-7H,8H2,1H3,(H,14,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVSHOUWSACDGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=NNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxybenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

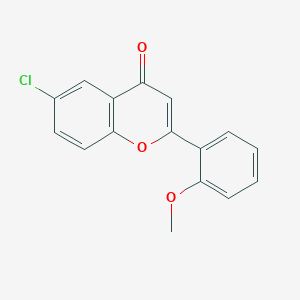
![(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate](/img/structure/B6431389.png)
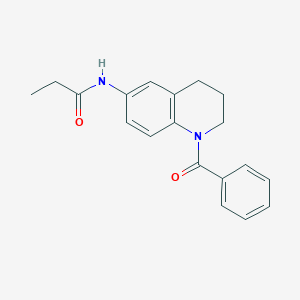
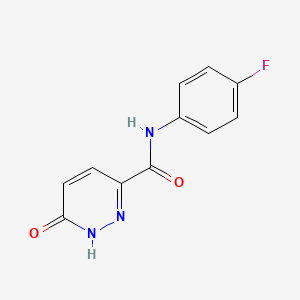
![(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate](/img/structure/B6431440.png)
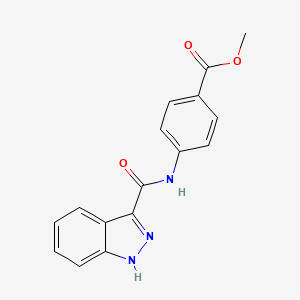
![6-hydroxy-7-methyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one](/img/structure/B6431447.png)
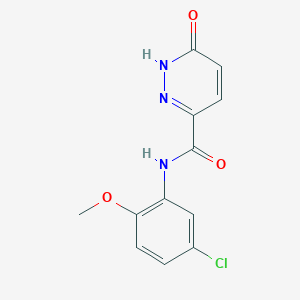
![N-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6431459.png)
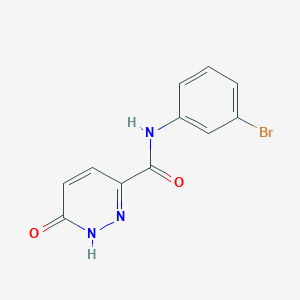
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6431468.png)
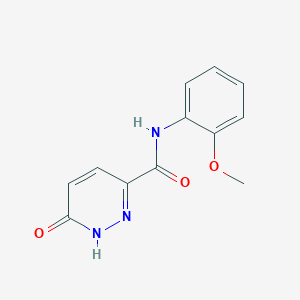
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6431481.png)
![4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B6431485.png)